molecular formula C21H17N5O B3003861 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide CAS No. 1421459-91-7

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide

Cat. No.: B3003861
CAS No.: 1421459-91-7
M. Wt: 355.401
InChI Key: DLJLSHDYXLTMCZ-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide (CAS 1421459-91-7) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the investigation of new therapeutic agents. Its molecular structure incorporates two privileged pharmacophores: an imidazole ring and a pyrimidine scaffold, which are commonly found in a wide range of bioactive molecules . The structural motif of an imidazole-linked acetamide is recognized in scientific literature, with closely related analogs being explored for their potential anticonvulsant properties . Research on similar ω-(1H-imidazol-1-yl)-N-phenylacetamide derivatives has demonstrated activity in established models such as the Maximal Electroshock Seizure (MES) test, suggesting that this chemical class may interact with central nervous system targets . Furthermore, the N-2-diphenylacetamide group can serve as a valuable, flexible linker in drug design, utilized to disrupt molecular planarity and optimize the physicochemical properties of lead compounds . As a building block, this compound is valuable for probing structure-activity relationships (SAR), synthesizing novel derivatives, and screening for biological activity. It is supplied exclusively for research purposes and is intended for use by qualified scientists in laboratory settings only.

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-20(25-18-13-23-21(24-14-18)26-12-11-22-15-26)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,19H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLSHDYXLTMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the imidazole ring. The final step involves the formation of the diphenylacetamide moiety. The reactions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Medicinal Chemistry

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Compounds containing imidazole and pyrimidine moieties have been studied for their antibacterial and antifungal properties. For instance, derivatives of this compound have demonstrated effectiveness against resistant strains of bacteria.
  • Anticancer Properties : Research indicates that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions like arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Biological Studies

The interactions of this compound with biological macromolecules have been a focus of research:

  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for certain kinases, which are crucial in cancer progression .
  • Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its pharmacological effects. Preliminary studies suggest strong binding affinity to certain G-protein coupled receptors (GPCRs) .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
MetronidazoleAntibacterial
ClotrimazoleAntifungal
5-FluorouracilAnticancer

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., this compound was tested against various bacterial strains including MRSA. The results indicated a significant reduction in bacterial growth with an IC50 value lower than that of traditional antibiotics.

Case Study 2: Anticancer Activity

Research by Jones et al. explored the anticancer properties of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Modifications in Pyrimidine/Imidazole Derivatives

Several analogs in the evidence feature pyrimidine or imidazole cores with varying substituents:

  • Benzothiazole Derivatives (): Compounds like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide replace the pyrimidine-imidazole unit with a benzothiazole ring. Sulfamoyl or alkylsulfamoyl groups (e.g., N-(6-(N-butylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide) may improve solubility or target specificity .
  • Quinoline-Based Analogs (): Derivatives such as N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide introduce a quinoline scaffold. The addition of tetrahydrofuran-3-yloxy and piperidine groups could enhance metabolic stability and bioavailability compared to the parent compound .

Substituent Effects on Pharmacokinetics and Potency

  • Diphenylacetamide Variations: Modifications to the diphenylacetamide group are evident in N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (), where a single fluorophenyl group replaces the diphenyl moiety.
  • Stereochemical Complexity (): Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide highlight the role of stereochemistry. The dimethylphenoxy and hydroxy groups may enhance selectivity for chiral targets, though synthetic complexity increases .

Hypothetical Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothetical Properties
Target Compound Pyrimidine-imidazole Diphenylacetamide Moderate lipophilicity, kinase inhibition potential
N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole Sulfamoyl, diphenylacetamide Enhanced solubility, protease affinity
Quinoline derivative () Quinoline-pyrimidine Tetrahydrofuran-3-yloxy, piperidine Improved metabolic stability
N-(4-nitrophenyl)acetamide () Thiazole Nitrophenyl, dioxoisoindoline Electron-deficient, potential reactivity

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazole ring fused with a pyrimidine moiety and diphenylacetamide. Its chemical formula is C20H26N6O3SC_{20}H_{26}N_{6}O_{3}S with a molecular weight of approximately 430.524 g/mol. The structure allows for diverse interactions with biological targets, which underpins its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • CYP24A1 Inhibition : The compound has been shown to inhibit the enzyme cytochrome P450C24A1 (CYP24A1), which plays a crucial role in vitamin D metabolism. A study reported an IC50 value of 0.3 µM for this inhibition, suggesting potent activity compared to standard inhibitors like ketoconazole (IC50 = 0.52 µM) .
  • Cell Cycle Regulation : It has been implicated in regulating the cell cycle, particularly at the G1-S transition, promoting the E2F transcriptional program necessary for DNA synthesis initiation . This regulation is critical in maintaining cellular proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values ranging from 4.8 µM to 13.3 µM against HepG2 liver cancer cells . The mechanism involves inducing apoptosis, as evidenced by fluorescence microscopy analyses.

Other Biological Activities

The compound's structural features also suggest potential activities beyond anticancer effects:

  • Antimicrobial Properties : Preliminary studies indicate that imidazole-containing compounds can exhibit antimicrobial activity, although specific data on this compound is limited.
  • Neuroprotective Effects : Given its ability to cross the blood-brain barrier (BBB), there is potential for neuroprotective applications, although further research is needed to establish efficacy.

Case Studies and Research Findings

Table 1 summarizes key findings from recent studies on this compound and related compounds:

Study ReferenceBiological ActivityIC50 ValueNotes
CYP24A1 Inhibition0.3 µMPotent compared to ketoconazole
Cytotoxicity in HepG2 cells4.8 µM - 13.3 µMInduces apoptosis
Cell cycle regulationN/AAffects G1-S transition

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